molecular formula C26H40O7 B15438151 Asbestinin epoxide CAS No. 75961-66-9

Asbestinin epoxide

Cat. No.: B15438151
CAS No.: 75961-66-9
M. Wt: 464.6 g/mol
InChI Key: HSPKSGFGRMIQIE-UHFFFAOYSA-N
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Description

Asbestinin Epoxide is a specialized synthetic intermediate crucial for the laboratory synthesis of members of the asbestinin family. The asbestinins are a class of structurally complex marine diterpenes isolated from gorgonian octocorals (Briareum asbestinum and B. polyanthes) . They possess a challenging fused tetracyclic core containing two medium-sized cyclic ethers and numerous stereogenic centers, making them attractive targets for total synthesis . Epoxide intermediates are strategically employed in synthetic routes to construct the intricate oxepane (7-membered ether) and oxocene (9-membered ether) rings found in the natural products via ring-opening reactions . Research into asbestinin analogs is driven by their reported significant biological activities, which include in vitro cytotoxicity against several cancer cell lines, activity against the malarial parasite Plasmodium falciparum, and antibacterial properties . This compound is presented for research applications only, strictly for use in chemical synthesis and pharmacological studies within laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

75961-66-9

Molecular Formula

C26H40O7

Molecular Weight

464.6 g/mol

IUPAC Name

(12-acetyloxy-5,8,11,16-tetramethyl-10,15,19-trioxapentacyclo[9.8.0.02,7.03,18.014,16]nonadecan-4-yl) butanoate

InChI

InChI=1S/C26H40O7/c1-7-8-20(28)32-23-13(2)9-16-14(3)12-29-26(6)19(30-15(4)27)10-18-25(5,33-18)11-17-22(23)21(16)24(26)31-17/h13-14,16-19,21-24H,7-12H2,1-6H3

InChI Key

HSPKSGFGRMIQIE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1C(CC2C(COC3(C(CC4C(O4)(CC5C1C2C3O5)C)OC(=O)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Epoxidized Terpenes

Epoxidation of terpenoid compounds often enhances biological activity. Below is a comparative analysis of Asbestinin epoxide with other epoxidized terpenes:

Table 1: Cytotoxic and Anti-Inflammatory Profiles of Epoxidized Terpenes
Compound Source/Type Cytotoxicity (GI% range)* Anti-Inflammatory Activity Key Structural Feature
This compound B. asbestinum (natural) Not reported TNF-α, IL-6, IL-1β, IL-8 reduction; COX-2 downregulation Eunicellin diterpene with epoxide
(−)-Carvone epoxide (5) Synthetic derivative 8.21%–29.24% N/A Monoterpene epoxide
(R)-Pulegone oxide (10) Synthetic derivative 16.02%–43.21% N/A Monoterpene epoxide
(−)-Perillaldehyde 8,9-epoxide (16) Synthetic derivative 96.32%–99.89% N/A Aldehyde-containing epoxide

*GI% (Growth Inhibition Percentage) measures cytotoxicity against cancer cell lines.

Key Findings :

Epoxidation Enhances Potency: Replacement of double bonds with epoxide groups in monoterpenes (e.g., (−)-carvone → carvone epoxide) increases cytotoxicity by 2–4 fold . this compound’s anti-inflammatory effects contrast with the cytotoxic focus of synthetic epoxides, suggesting structural complexity (eunicellin framework) diversifies bioactivity .

Structural Influence on Activity: Monoterpene epoxides (e.g., pulegone oxide) exhibit moderate cytotoxicity, while aldehyde-derived epoxides (e.g., perillaldehyde 8,9-epoxide) show near-complete growth inhibition (GI% >96%) . this compound’s macrocyclic diterpene scaffold likely limits cytotoxicity but enhances specificity for anti-inflammatory pathways .

Comparison with Other Eunicellin Derivatives from B. asbestinum

This compound belongs to a broader family of eunicellins isolated from B. asbestinum. Key comparisons include:

Table 2: Bioactivity of B. asbestinum Eunicellins
Compound Structure Bioactivity Reference
Briarellin T (1) Eunicellin diterpene Anti-inflammatory (moderate)
Asbestinin 27 (2) Eunicellin with hydroxyl Not fully characterized
Asbestinin 28 (3) Eunicellin with ketone Not fully characterized
This compound Eunicellin with epoxide Potent anti-inflammatory

Structural-Activity Relationship (SAR) :

  • The epoxide group in this compound distinguishes it from hydroxyl- or ketone-bearing eunicellins (e.g., Asbestinin 27, 28), likely enhancing its interaction with inflammatory signaling pathways .
  • Synthetic derivatives like Asbestinin-20 (6) and its 6-epi form (9) demonstrate the role of stereochemistry in modulating reactivity, though their bioactivity remains uncharacterized .

Implications :

  • Natural epoxides prioritize bioactivity, while synthetic analogs focus on material properties (e.g., thermal stability, cross-linking efficiency) .

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